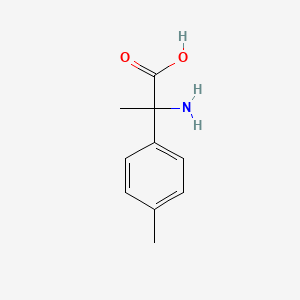

2-Amino-2-(4-methylphenyl)propanoic acid

Descripción

Significance as a Non-Proteinogenic Alpha,Alpha-Disubstituted Amino Acid

2-Amino-2-(4-methylphenyl)propanoic acid is classified as a non-proteinogenic, alpha,alpha-disubstituted amino acid (α,α-AA). Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in the genetic code of organisms. nih.govnbinno.com They are powerful tools in medicinal chemistry and drug development, as their incorporation into peptides can lead to enhanced stability, potency, and bioavailability. nih.govbohrium.commdpi.com

The defining characteristic of α,α-AAs is the replacement of the hydrogen atom at the alpha-carbon (Cα) with a substituent group. jst.go.jpnih.gov In the case of this compound, the alpha-carbon is bonded to both a methyl group and a 4-methylphenyl (or p-tolyl) group. This disubstitution introduces significant steric hindrance around the Cα atom, which severely restricts the rotational freedom of the peptide backbone. nih.gov

This conformational constraint is the primary source of the compound's significance. By limiting the possible phi (Φ) and psi (Ψ) dihedral angles, the inclusion of an α,α-AA can force a peptide to adopt a specific, well-defined secondary structure. nih.govnih.gov Research has shown that peptides containing α-methylated amino acids, such as the subject compound, have a strong propensity to form helical structures, particularly the 3₁₀-helix. jst.go.jpnih.gov This ability to pre-organize a peptide into a desired conformation is a crucial strategy in the design of peptidomimetics and other peptide-based therapeutics with predictable structures and functions. researchgate.net

Comparative Analysis with Phenylalanine and Related Amino Acid Analogues

The structural and functional properties of this compound can be best understood through comparison with its proteinogenic counterpart, Phenylalanine, and other related non-proteinogenic analogues like α-Methylphenylalanine and 2-Aminoisobutyric acid.

Phenylalanine (Phe) is a natural, proteinogenic amino acid with a single benzyl (B1604629) group and a hydrogen atom attached to its α-carbon. This Cα-H bond allows for a wide range of conformational flexibility, enabling peptides containing phenylalanine to adopt various secondary structures, including alpha-helices, beta-sheets, and random coils.

In contrast, This compound replaces this α-hydrogen with a methyl group. This seemingly small change eliminates a key point of flexibility, locking the local peptide backbone into a much more rigid conformation.

A very close analogue is α-Methylphenylalanine (α-MePhe) , which differs only by the absence of the methyl group on the phenyl ring. wikipedia.orghmdb.ca Like the target compound, it is an α,α-disubstituted amino acid and therefore imposes similar conformational constraints on peptide structures. wikipedia.org Its study provides insights into the general effects of α-methylation on aromatic amino acids. nih.govnih.gov

Another relevant analogue is 2-Aminoisobutyric acid (Aib) , the simplest α,α-disubstituted amino acid, featuring two methyl groups at the alpha-carbon. wikipedia.org Aib is well-documented as a potent helix-inducer in peptides due to the steric effects of its gem-dimethyl group. wikipedia.orgchemicalbook.com It serves as a foundational model for understanding the helix-promoting properties inherent to this class of amino acids.

The following table provides a comparative overview of these compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIQFUCAZXVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328513 | |

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-79-0 | |

| Record name | NSC33390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 4 Methylphenyl Propanoic Acid

Established Synthetic Routes

Strecker Synthesis Approaches

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids. wikipedia.org The classical approach involves a one-pot, three-component reaction between a ketone (in this case, 4-methylacetophenone), ammonia (B1221849), and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the initial formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the desired α-amino acid. masterorganicchemistry.com

The general mechanism for the Strecker synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid is as follows:

Imine Formation: 4-Methylacetophenone reacts with ammonia to form the corresponding imine.

Cyanide Addition: The cyanide ion then attacks the imine carbon to form 2-amino-2-(4-methylphenyl)propanenitrile.

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to afford this compound.

While the traditional Strecker synthesis produces a racemic mixture of the amino acid, modern variations have been developed to induce stereoselectivity. Asymmetric Strecker reactions can be achieved by using a chiral amine source or a chiral catalyst. wikipedia.org These modifications are crucial for accessing enantiomerically pure forms of the amino acid, which are often required for pharmaceutical applications. For instance, the use of a chiral Lewis acid catalyst can facilitate the enantioselective addition of cyanide to the imine, leading to the preferential formation of one enantiomer. nih.gov

Table 1: Key Steps in the Strecker Synthesis of this compound

| Step | Reactants | Intermediate/Product |

| 1 | 4-Methylacetophenone, Ammonia | 2-Imino-2-(4-methylphenyl)propane |

| 2 | 2-Imino-2-(4-methylphenyl)propane, Cyanide | 2-Amino-2-(4-methylphenyl)propanenitrile |

| 3 | 2-Amino-2-(4-methylphenyl)propanenitrile, H₂O, H⁺/OH⁻ | This compound |

Multi-Step Synthetic Strategies from Aromatic Precursors (e.g., p-Xylene (B151628), 4-Methylbenzaldehyde)

Multi-step synthetic sequences starting from readily available aromatic precursors provide an alternative and often scalable route to this compound. One such strategy begins with p-xylene and proceeds through a series of functional group transformations.

A patented method outlines the following sequence:

Chlorination: p-Xylene undergoes free-radical chlorination to yield 4-methylbenzyl chloride.

Cyanation: The benzylic chloride is then converted to 4-methylbenzyl cyanide (p-tolylacetonitrile) through a nucleophilic substitution reaction with a cyanide salt.

α-Methylation: The benzylic position of 4-methylbenzyl cyanide is deprotonated with a strong base, and the resulting carbanion is alkylated with a methylating agent to introduce the second methyl group at the α-position, forming 2-(4-methylphenyl)propionitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford 2-(4-methylphenyl)propanoic acid.

Amination: The α-carbon can then be aminated through various methods, such as α-bromination followed by amination, to yield the final product, this compound.

Another potential precursor is 4-methylbenzaldehyde. This aldehyde can be converted to the target amino acid through various synthetic transformations, including a modified Strecker synthesis or by building the carbon skeleton and introducing the amino and carboxyl functionalities in subsequent steps.

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure α-amino acids is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed to achieve the asymmetric synthesis of this compound.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in the asymmetric synthesis of α-amino acids. santiago-lab.comharvard.edu

In a typical approach using an Evans auxiliary, the chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo diastereoselective enolate formation and subsequent electrophilic amination to introduce the amino group at the α-position with high stereocontrol. Finally, cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Pseudoephedrine can be used as a chiral auxiliary in a similar fashion. harvard.edunih.gov It is first converted into an amide with the appropriate acid. The stereocenter on the pseudoephedrine molecule then directs the diastereoselective alkylation or amination of the α-carbon. Subsequent hydrolysis of the amide bond releases the chiral amino acid and the pseudoephedrine auxiliary. nih.gov

Table 2: Common Chiral Auxiliaries and Their Role in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | General Application |

| Evans Oxazolidinones | Rigid bicyclic structure | Diastereoselective alkylation, aldol, and amination reactions |

| Pseudoephedrine | Readily available natural product | Diastereoselective alkylation of amide enolates |

Asymmetric Catalysis in α-Amino Acid Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. wikipedia.org This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral α-amino acids. wikipedia.org This method typically involves the hydrogenation of a prochiral enamide or a similar unsaturated precursor in the presence of a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). For the synthesis of this compound, a suitable dehydroamino acid precursor would be required.

Another catalytic approach is the asymmetric Strecker reaction, where a chiral catalyst, often a Lewis acid or a thiourea-based organocatalyst, is used to control the facial selectivity of the cyanide addition to the imine intermediate. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. Enzymes such as lipases and transaminases are valuable tools for the asymmetric synthesis and resolution of amino acids. nih.govnih.gov

Lipases are commonly employed for the kinetic resolution of racemic amino acid esters. nih.govresearchgate.netnih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed amino acid and the unreacted ester can then be separated. For example, a racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), to obtain one enantiomer as the free acid and the other as the unreacted ester. chemrxiv.org

Table 3: Enzymes in the Chemoenzymatic Synthesis of this compound

| Enzyme | Type of Reaction | Role in Synthesis |

| Lipase | Kinetic Resolution (Hydrolysis) | Enantioselective hydrolysis of a racemic ester |

| Transaminase | Asymmetric Amination | Stereoselective transfer of an amino group to a keto acid precursor |

Transaminases (or aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.govmdpi.comnih.gov An ω-transaminase could be used for the asymmetric synthesis of this compound from the corresponding α-keto acid, 2-oxo-2-(4-methylphenyl)propanoic acid. uni-greifswald.de This biocatalytic approach offers high enantioselectivity and avoids the use of toxic reagents often employed in traditional chemical synthesis. nih.gov

Chemical Derivatizations and Functional Group Reactivity

The chemical reactivity of this compound is primarily centered around its three key functional groups: the primary amino group, the carboxylic acid group, and the p-substituted aromatic ring. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

In peptide synthesis and other complex organic transformations, selective protection of the amino and carboxyl groups is crucial to prevent unwanted side reactions. A common and effective strategy for protecting the α-amino group is the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. mdpi.commdpi.com

The Fmoc group is introduced by reacting this compound with a Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), under basic conditions. The reaction is typically carried out in a mixed aqueous-organic solvent system, with a mild base like sodium bicarbonate or triethylamine (B128534) to facilitate the reaction. organic-chemistry.org The resulting N-Fmoc-2-amino-2-(4-methylphenyl)propanoic acid is a stable compound that can be used in subsequent synthetic steps. chemimpex.com

A key advantage of the Fmoc group is its lability under mild basic conditions, which allows for its removal without affecting other acid-labile protecting groups that might be present in the molecule. mdpi.com Deprotection is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This process, known as β-elimination, regenerates the free amino group, allowing for further elongation of a peptide chain or other desired modifications. mdpi.com

The carboxyl group of this compound can be protected as an ester, for instance, a methyl or ethyl ester. Esterification can be accomplished by reacting the amino acid with the corresponding alcohol in the presence of a catalyst, such as thionyl chloride or a strong acid. mdpi.com These ester protecting groups are generally stable under the basic conditions used for Fmoc deprotection but can be readily cleaved by acid- or base-catalyzed hydrolysis to regenerate the carboxylic acid.

Table 1: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions |

| Amino Group | Fluoren-9-ylmethoxycarbonyl | Fmoc | Fmoc-OSu | 20% Piperidine in DMF |

| Carboxyl Group | Methyl Ester | -OMe | Methanol, Thionyl Chloride | Acid or Base Hydrolysis |

| Carboxyl Group | Ethyl Ester | -OEt | Ethanol, Thionyl Chloride | Acid or Base Hydrolysis |

The functional groups of this compound exhibit characteristic behaviors in oxidation and reduction reactions. The primary amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions. However, such reactions are often not synthetically desirable and can lead to decomposition.

More controlled oxidation can target the methyl group on the aromatic ring. Under vigorous oxidizing conditions, for example, with potassium permanganate, the methyl group can be oxidized to a carboxylic acid, yielding 2-amino-2-(4-carboxyphenyl)propanoic acid.

Reduction reactions can target the carboxylic acid group. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH4) would reduce the carboxylic acid to a primary alcohol, forming 2-amino-2-(4-methylphenyl)propan-1-ol. It is important to note that the amino group may need to be protected prior to such a reduction to avoid side reactions.

The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that might be used to remove other protecting groups. More forcing conditions, such as high-pressure hydrogenation with a rhodium catalyst, would be required to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.

The 4-methylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring, the amino acid side chain (an alkyl group) and the methyl group, are both ortho-, para-directing and activating groups. This means that incoming electrophiles will preferentially substitute at the positions ortho to these groups (positions 2, 3, 5, and 6 of the benzene ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring, likely at one of the ortho positions to the existing substituents.

Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in the substitution of a hydrogen atom on the ring with a halogen atom.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or an acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring.

The amino and carboxyl groups may require protection before carrying out these electrophilic aromatic substitution reactions to prevent them from interfering with the reaction or being degraded by the reaction conditions.

The primary amino group can also undergo nucleophilic substitution reactions, such as N-acylation. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will form an amide bond, yielding an N-acyl derivative of this compound. This is a fundamental reaction in peptide bond formation.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Functional Group Involved | Product Type |

| N-Fmoc Protection | Fmoc-OSu, NaHCO3 | Amino Group | N-Fmoc protected amino acid |

| Esterification | Methanol, SOCl2 | Carboxyl Group | Methyl ester derivative |

| Oxidation | KMnO4, heat | Aromatic Methyl Group | Carboxylic acid derivative |

| Reduction | LiAlH4, then H2O | Carboxyl Group | Amino alcohol |

| Nitration | HNO3, H2SO4 | Aromatic Ring | Nitro-substituted derivative |

| N-Acylation | Acyl chloride, base | Amino Group | N-acyl amide derivative |

Chiral Resolution and Enantiomeric Purity Assessment of 2 Amino 2 4 Methylphenyl Propanoic Acid

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most effective and widely used techniques for resolving the enantiomers of chiral compounds, including α-amino acids. yakhak.org The separation is achieved by using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have demonstrated broad applicability and high chiral recognition ability for a variety of racemates. yakhak.orgtcichemicals.com For amino acids, CSPs such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are known for their excellent enantiorecognition performance. nih.gov

The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of 2-Amino-2-(4-methylphenyl)propanoic acid and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol, is crucial for optimizing the resolution. yakhak.orgcsic.es

Table 1: Illustrative Chiral HPLC Conditions for Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10) | 1.0 | UV (254 nm) | 8.5 min | 10.2 min | > 2.0 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15) | 0.8 | UV (254 nm) | 12.1 min | 14.5 min | > 2.2 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol | 0.5 | UV (254 nm) | 9.8 min | 11.5 min | > 1.8 |

This table presents typical conditions and expected outcomes for the enantioseparation of aryl-propanoic acids based on established methods.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. For the resolution of enantiomers, a chiral selector is incorporated into the background electrolyte (BGE). nih.gov This approach has been successfully applied to the enantioseparation of numerous amino acids. nih.gov

Common chiral selectors used in CE for amino acid resolution include cyclodextrins (CDs), macrocyclic antibiotics, and crown ethers. nih.gov Cyclodextrins are particularly popular due to their ability to form diastereomeric inclusion complexes with the enantiomers. The different binding constants of these complexes result in different electrophoretic mobilities, enabling separation. researchgate.net The degree of separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.govresearchgate.net For enhanced detection sensitivity, the amino acid can be derivatized with a fluorescent tag prior to analysis. nih.gov

Table 2: Representative Capillary Electrophoresis Conditions for Amino Acid Enantioseparation

| Chiral Selector | Background Electrolyte (BGE) | pH | Voltage (kV) | Capillary Temperature (°C) |

| 20 mM β-Cyclodextrin | 50 mM Phosphate Buffer | 2.5 | 20 | 25 |

| 15 mM Hydroxypropyl-β-CD | 100 mM Borate Buffer | 9.0 | 15 | 20 |

| 10 mM Sulfated-β-CD | 25 mM Phosphate Buffer | 3.0 | 25 | 25 |

This table outlines typical parameters for the enantiomeric resolution of amino acids using CE.

Non-Chromatographic Enantiomer Separation Methods

While chromatographic techniques are prevalent, non-chromatographic methods offer valuable alternatives, especially for large-scale preparations.

Enzymatic resolution is a kinetic resolution technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction on only one of the enantiomers in a racemic mixture, converting it into a new compound that can be easily separated from the unreacted enantiomer. nih.gov Lipases and proteases are commonly employed for the resolution of amino acids and their derivatives. researchgate.netresearchgate.net

For this compound, a typical strategy would involve the enantioselective enzymatic hydrolysis of its racemic ester. For instance, a lipase (B570770) could selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. The resulting acid and ester can then be separated by standard chemical methods like extraction. The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee) and good conversion rates. researchgate.net

Table 3: Example of Lipase-Catalyzed Kinetic Resolution of an Amino Acid Ester

| Enzyme Source | Substrate | Reaction Type | Solvent | Product 1 (ee%) | Unreacted Substrate (ee%) | Conversion (%) |

| Candida antarctica Lipase B | Racemic methyl ester | Hydrolysis | Toluene/Water | (S)-Acid (>98%) | (R)-Ester (>98%) | ~50 |

| Pseudomonas cepacia Lipase | Racemic ethyl ester | N-Acylation | Butyl butanoate | (R)-N-acyl ester (>99%) | (S)-Ester (>99%) | ~50 |

This table illustrates a typical outcome for the enzymatic kinetic resolution of a racemic amino acid derivative.

The formation of diastereomeric salts is a classical and industrially significant method for resolving racemic acids and bases. wikipedia.org The process involves reacting the racemic this compound with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts.

Since diastereomers have different physical properties, they often exhibit different solubilities in a particular solvent. nih.gov This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. After isolation, the salt is treated with a strong acid or base to break the ionic bond, thereby liberating the pure enantiomer of the amino acid and recovering the resolving agent. wikipedia.org The success of this method depends heavily on the selection of an appropriate resolving agent and crystallization solvent. nih.gov

Table 4: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Typical Solvent for Crystallization |

| (R)-(+)-1-Phenylethanamine | Chiral Amine | Ethanol, Methanol, Acetone |

| (S)-(-)-1-Phenylethanamine | Chiral Amine | Ethanol, Methanol, Acetone |

| Brucine | Alkaloid | Water, Ethanol, Acetone |

| Quinine | Alkaloid | Ethanol, Methanol |

| (+)-Cinchonidine | Alkaloid | Ethanol |

Analytical Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial after a resolution process. Enantiomeric excess is a measure of the predominance of one enantiomer over the other and is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers. nih.gov

Several analytical techniques can be used for this purpose. Chiral HPLC and Chiral Capillary Electrophoresis, as detailed in section 3.1, are the most direct and widely used methods. They provide baseline separation of the enantiomers, allowing for accurate quantification based on peak integration. yakhak.orgnih.gov

Other methods include gas chromatography (GC) on a chiral column, which requires the amino acid to be converted into a volatile derivative first. cat-online.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often employing a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers, which can then be integrated to determine their ratio.

Table 5: Comparison of Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. yakhak.org | High accuracy, reproducibility, and wide applicability. | Can be costly; method development may be required. |

| Chiral CE | Differential migration in an electric field with a chiral selector. nih.gov | High efficiency, low sample and solvent consumption. | Lower concentration sensitivity without derivatization. |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. cat-online.com | Excellent resolution. | Requires derivatization, which adds a step and potential for error. |

| NMR Spectroscopy | Diastereomeric environment induced by a chiral agent causes different chemical shifts. | Rapid analysis, no separation needed, provides structural information. | Lower sensitivity and accuracy compared to chromatography; requires pure samples. |

Derivatization with Chiral Reagents and Subsequent Analysis

The fundamental principle behind this approach is the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with a single enantiomer of a chiral derivatizing agent (CDA). The resulting diastereomers can be separated by achiral chromatographic or spectroscopic methods due to their distinct properties.

The general reaction can be depicted as follows:

(R)-2-Amino-2-(4-methylphenyl)propanoic acid + (S)-CDA → (R,S)-Diastereomer

(S)-2-Amino-2-(4-methylphenyl)propanoic acid + (S)-CDA → (S,S)-Diastereomer

These newly formed diastereomers can then be analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Research Findings

While specific research detailing the chiral derivatization of this compound is not extensively documented in publicly available literature, the methodology is well-established for a wide range of amino acids. The following sections describe the application of common chiral derivatizing agents and the expected analytical outcomes, based on studies of structurally similar amino acids.

Commonly Used Chiral Derivatizing Agents:

Several classes of chiral reagents are routinely employed for the derivatization of amino acids. These reagents typically react with the primary amine functionality of the amino acid.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is one of the most popular and reliable CDAs. nih.govmdpi.commdpi.com The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the amino acid, forming stable diastereomeric adducts. nih.gov These derivatives possess a strong chromophore, facilitating their detection by UV-Vis spectrophotometry. nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the amino group to form diastereomeric thioureas. GITC is known for its high reactivity and the good chromatographic resolution of its derivatives.

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): S-NIFE is another effective CDA that forms stable diastereomeric derivatives with amino acids, which can be readily analyzed by HPLC.

o-phthaldialdehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination of reagents forms fluorescent isoindole derivatives with primary amines, allowing for highly sensitive detection by fluorescence spectroscopy.

Analytical Separation and Quantification:

Following derivatization, the diastereomeric mixture is typically subjected to reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The separation is achieved based on the differential partitioning of the diastereomers between the stationary and mobile phases. The separated diastereomers are then detected, and the peak areas are used to determine the enantiomeric ratio and enantiomeric excess (ee) of the original this compound sample.

Illustrative Data Tables:

The following data tables are representative examples based on typical results obtained for the chiral resolution of amino acids using derivatization techniques. It is important to note that this data is illustrative and not derived from specific studies on this compound.

Table 1: Representative HPLC Separation of Diastereomeric Derivatives of an Amino Acid

| Diastereomer | Retention Time (min) | Peak Area |

| (R,S)-Derivative | 15.2 | 450,000 |

| (S,S)-Derivative | 17.8 | 50,000 |

In this hypothetical example, the separation of the two diastereomers is achieved with distinct retention times. The peak areas can be used to calculate the enantiomeric excess.

Table 2: Typical Reaction Conditions for Derivatization with Marfey's Reagent

| Parameter | Condition |

| Solvent | Acetone/Water |

| pH | 9.0 (adjusted with triethylamine) |

| Temperature | 40°C |

| Reaction Time | 1 hour |

| Quenching Agent | Hydrochloric Acid |

These conditions are generally applicable for the derivatization of amino acids with Marfey's reagent. Optimization may be required for specific substrates.

NMR Spectroscopy in Chiral Analysis:

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for the analysis of diastereomers. The protons and carbons in diastereomers are in chemically non-equivalent environments, which can lead to different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. ¹H NMR and ¹³C NMR are both utilized for this purpose.

Illustrative NMR Data:

Table 3: Hypothetical ¹H NMR Chemical Shifts for a Diastereomeric Pair

| Proton | (R,S)-Diastereomer (ppm) | (S,S)-Diastereomer (ppm) |

| α-CH | 3.85 | 3.92 |

| Aromatic-H | 7.20-7.35 | 7.22-7.38 |

| Methyl-H | 2.30 | 2.32 |

The distinct chemical shifts for corresponding protons in the two diastereomers allow for their individual quantification through signal integration.

Structural and Conformational Analysis of 2 Amino 2 4 Methylphenyl Propanoic Acid and Its Derivatives

Spectroscopic Methods for Structure Elucidation.

Spectroscopic techniques are fundamental in determining the molecular structure and connectivity of 2-amino-2-(4-methylphenyl)propanoic acid. Each method provides unique insights into the molecule's framework and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the absence of an α-hydrogen. Key expected resonances include:

A singlet for the α-methyl protons.

A singlet for the protons of the para-methyl group on the phenyl ring.

Two distinct doublets for the aromatic protons, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, forming an AA'BB' system.

A broad singlet for the two amine (NH₂) protons.

A very broad singlet for the carboxylic acid (OH) proton, which may exchange with solvent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The expected signals are:

A signal for the quaternary α-carbon, which is a key identifying feature.

Resonances for the α-methyl and para-methyl carbons.

A signal for the carbonyl carbon of the carboxylic acid, typically found in the 170-180 ppm range.

Four distinct signals for the aromatic carbons: two for the protonated carbons (ortho and meta to the amino acid substituent) and two for the non-protonated (ipso and para) carbons.

2D-NMR Spectroscopy: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. An HMBC spectrum would be particularly informative, showing correlations between the α-methyl protons and the quaternary α-carbon, the carbonyl carbon, and the ipso-carbon of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| α-CH₃ | ~1.5 - 1.7 (s, 3H) | ~25 - 30 |

| p-CH₃ | ~2.3 (s, 3H) | ~20 - 22 |

| Aromatic CH (ortho) | ~7.3 - 7.5 (d, 2H) | ~128 - 130 |

| Aromatic CH (meta) | ~7.1 - 7.2 (d, 2H) | ~129 - 131 |

| -NH₂ | Broad, variable | - |

| -COOH | Very broad, variable | ~175 - 180 |

| α-C | - | ~60 - 65 |

| Aromatic C (ipso) | - | ~135 - 140 |

| Aromatic C (para) | - | ~137 - 142 |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, this compound (MW: 193.23 g/mol ) is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z of approximately 194.2. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₁₅NO₂).

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways for α,α-disubstituted amino acids. nih.govnih.gov The primary and most significant fragmentation is the loss of the carboxylic acid group as formic acid (HCOOH), resulting in a loss of 46 Da, or more commonly, the loss of CO₂ (44 Da) followed by H₂ loss. A dominant fragmentation pathway for α-amino acids is the neutral loss of the carboxyl group, which for this molecule would lead to a stable tertiary benzylic carbocation. nih.gov Other potential fragmentations include the loss of ammonia (B1221849) (NH₃, 17 Da).

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 194.2 ([M+H]⁺) | HCOOH (46.02 Da) | 148.2 | [C₁₀H₁₄N]⁺ |

| 194.2 ([M+H]⁺) | NH₃ (17.03 Da) | 177.2 | [C₁₁H₁₂O₂]⁺ |

Note: The loss of formic acid is a characteristic fragmentation for protonated α-amino acids.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. okstate.edu The IR spectrum of this compound in its zwitterionic solid state would show several key absorption bands:

A broad absorption from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium (B1175870) group (NH₃⁺).

A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid group.

A characteristic N-H bending vibration around 1500-1650 cm⁻¹.

Bands corresponding to aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. acs.orgresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center at the α-carbon, its enantiomers (R and S) are optically active and can be studied by CD spectroscopy. nih.gov This technique measures the differential absorption of left and right circularly polarized light. The enantiomers would produce mirror-image CD spectra. The observed signals arise from electronic transitions associated with the molecule's chromophores, primarily the n→π* transition of the carboxyl group and the π→π* transitions of the p-tolyl aromatic ring. dntb.gov.uaresearchgate.net The sign and magnitude of the Cotton effects provide information about the absolute configuration and the preferred solution-state conformation of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and torsional angles in the solid state. nih.gov A crystal structure of a single enantiomer of this compound would unambiguously determine its absolute configuration (R or S).

In the solid state, amino acids typically exist as zwitterions. The crystal packing would be dominated by intermolecular hydrogen bonds between the ammonium (NH₃⁺) and carboxylate (COO⁻) groups of adjacent molecules, forming a three-dimensional network. The analysis would also reveal the solid-state conformation, specifically the rotational orientation of the p-tolyl and carboxyl groups relative to the α-methyl group.

Solution-State Conformational Dynamics.

Unlike the static picture provided by X-ray crystallography, the conformation of this compound in solution is dynamic. The presence of the bulky α-methyl and p-tolyl groups significantly restricts the conformational freedom around the α-carbon. nih.gov This steric hindrance limits the accessible rotational conformations (rotamers) around the Cα-C(aryl) and Cα-C(O) single bonds.

Techniques like NMR spectroscopy (specifically Nuclear Overhauser Effect, NOE) and CD spectroscopy are employed to study these dynamics. nih.gov NOE experiments can detect through-space interactions between protons, providing evidence for their spatial proximity and thus indicating the predominant solution conformation. CD spectroscopy, being sensitive to the chiral environment, can detect changes in conformation upon variations in solvent or temperature. dntb.gov.ua The conformational rigidity imposed by the α,α-disubstitution is a key feature that is often exploited in peptide design to induce specific secondary structures like helices or turns. nih.govresearchgate.net

Steric and Electronic Effects of Alpha-Methyl and Para-Methyl Substituents on Conformation.

The conformational preferences of this compound are governed by a combination of steric and electronic effects from its key substituents. nih.gov

Steric Effect of the Alpha-Methyl Group: The α-methyl group is the most conformationally demanding substituent. Its presence introduces significant steric strain, which severely restricts the main-chain dihedral angles (φ and ψ) when this amino acid is incorporated into a peptide chain. nih.gov This "Aib-like" effect (named after α-aminoisobutyric acid) promotes the formation of well-defined secondary structures, particularly 3₁₀- and α-helices, by preventing the adoption of more extended conformations. researchgate.net In the free amino acid, this steric bulk limits the rotational freedom of the p-tolyl and carboxyl groups.

Role of 2 Amino 2 4 Methylphenyl Propanoic Acid in Peptide Chemistry and Peptidomimetics

Incorporation into Peptides: Solid-Phase and Solution-Phase Methodologies

The integration of sterically hindered amino acids like 2-Amino-2-(4-methylphenyl)propanoic acid into peptide sequences presents unique challenges to standard synthesis protocols. Both solid-phase peptide synthesis (SPPS) and solution-phase methodologies have been adapted to accommodate such building blocks, each with its own set of advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation. nih.govpeptide.com However, the incorporation of α,α-disubstituted amino acids such as this compound can be sluggish. luxembourg-bio.com The steric bulk around the α-carbon can impede the coupling of the incoming amino acid to the N-terminus of the growing peptide chain, as well as the coupling of the hindered amino acid itself to the resin-bound peptide.

To overcome these challenges, several strategies are employed:

High-Potency Coupling Reagents: The use of more potent activating reagents is often necessary to facilitate amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently utilized.

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can significantly improve the yield.

Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling reaction, often leading to higher yields and purities in a shorter amount of time, which is particularly beneficial for hindered amino acids.

| Synthesis Method | Key Considerations for this compound | Common Modifications |

| Solid-Phase Peptide Synthesis (SPPS) | Steric hindrance slowing coupling reactions. | Use of high-potency coupling reagents (HATU, HCTU), extended reaction times, double coupling, microwave assistance. |

| Solution-Phase Peptide Synthesis | Potential for racemization during activation. | Careful selection of coupling reagents (e.g., carbodiimides with additives like HOBt), segment condensation strategies. |

Solution-Phase Methodologies:

While less common for routine peptide synthesis, solution-phase techniques offer flexibility and can be advantageous for the synthesis of short peptides or for large-scale production. nih.govekb.eg In the context of incorporating this compound, solution-phase synthesis allows for closer monitoring of the reaction progress and easier purification of intermediates.

Key aspects of solution-phase incorporation include:

Protecting Group Strategy: Careful selection of N- and C-terminal protecting groups is crucial to prevent side reactions and ensure selective amide bond formation. libretexts.org

Coupling Reagents: A variety of coupling reagents can be used, with carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (Hydroxybenzotriazole), being common choices.

Segment Condensation: For longer peptides, a segment condensation approach, where smaller peptide fragments are synthesized in solution and then coupled together, can be an effective strategy. thieme-connect.de

Influence on Peptide Secondary Structure Formation (e.g., Helical Propensity, Beta-Turn Induction)

The incorporation of α,α-disubstituted amino acids like this compound has a profound impact on the secondary structure of peptides. The steric constraints imposed by the two substituents at the α-carbon restrict the conformational freedom of the peptide backbone, favoring specific dihedral angles (phi, ψ) and promoting the formation of well-defined secondary structures.

Helical Propensity:

Beta-Turn Induction:

In addition to promoting helical structures, α,α-disubstituted amino acids can also act as potent inducers of β-turns. nih.govresearchgate.netacs.org A β-turn is a secondary structure element involving four amino acid residues where the peptide chain reverses its direction. The conformational rigidity of this compound makes it an ideal candidate for placement at the i+1 or i+2 position of a β-turn, effectively locking the peptide into this folded conformation. The specific type of β-turn (e.g., Type I, Type II) induced would depend on the stereochemistry of the amino acid and its interaction with neighboring residues. The stabilization of β-turns is a key strategy in the design of peptidomimetics with enhanced biological activity. nih.gov

| Structural Influence | Predicted Effect of this compound | Rationale |

| Helical Propensity | High | Steric hindrance from α-substituents restricts backbone flexibility, favoring helical dihedral angles. |

| Beta-Turn Induction | High | The constrained conformation can stabilize the tight reversal of the peptide chain characteristic of β-turns. |

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of conformationally constrained amino acids like this compound is a cornerstone of peptidomimetic design. nih.govmdpi.com

By introducing this rigid building block, medicinal chemists can:

Lock the Peptide into a Bioactive Conformation: Many peptides adopt a specific three-dimensional structure to interact with their biological targets. By using this compound to induce a specific secondary structure (e.g., a helix or a β-turn), the resulting peptidomimetic can be pre-organized into its active conformation, leading to higher binding affinity and potency.

Enhance Proteolytic Stability: The steric bulk of the α,α-disubstituted amino acid can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the half-life of the peptidomimetic in vivo. researchgate.net

Improve Pharmacokinetic Properties: The introduction of the p-tolyl group can modulate the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of these conformationally constrained peptidomimetics follows the principles of solid-phase or solution-phase peptide synthesis, with the aforementioned considerations for handling sterically hindered amino acids. nih.gov

Application as Spectroscopic Probes in Peptide Studies

Unnatural amino acids with aromatic side chains can serve as valuable spectroscopic probes to study peptide structure, dynamics, and interactions. nih.govrsc.orguni-hamburg.de The p-tolyl group of this compound offers several possibilities in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The protons of the methyl group and the aromatic ring of the p-tolyl substituent provide unique signals in the 1H NMR spectrum that can be used to probe the local environment within the peptide. springernature.com Changes in the chemical shifts of these protons upon binding to a target molecule can provide information about the binding interface. Furthermore, Nuclear Overhauser Effect (NOE) studies can reveal through-space proximities between the p-tolyl group and other parts of the peptide or a binding partner, aiding in the determination of the three-dimensional structure of the peptide-ligand complex.

Fluorescence Spectroscopy:

While the p-tolyl group itself is not strongly fluorescent, it can be chemically modified to introduce a fluorophore. Alternatively, the intrinsic fluorescence of other residues in the peptide (e.g., tryptophan) can be influenced by the proximity of the p-tolyl group. Changes in fluorescence intensity or wavelength upon conformational changes or binding events can be monitored to study these processes. The use of unnatural amino acids as fluorescent probes is a powerful tool in chemical biology. nih.gov

| Spectroscopic Technique | Potential Application with this compound | Information Gained |

| NMR Spectroscopy | Monitoring chemical shifts of p-tolyl protons. NOE experiments. | Local environment, binding interactions, 3D structure elucidation. |

| Fluorescence Spectroscopy | Quenching or enhancement of nearby fluorophores. | Conformational changes, binding events, peptide-membrane interactions. |

Mechanistic Biochemical and Biological Investigations Involving 2 Amino 2 4 Methylphenyl Propanoic Acid

Interaction with Molecular Targets (Enzymes and Receptors)

Current scientific literature does not provide extensive, specific details regarding the direct interaction of 2-Amino-2-(4-methylphenyl)propanoic acid with a wide range of enzymes and receptors. Research has largely focused on its transport and its identity as a synthetic amino acid analog.

Mechanisms of Enzyme Inhibition and Activation

Modulatory Effects on Specific Biochemical Pathways

Given its structural similarity to essential amino acids, this compound has the potential to modulate biochemical pathways that are sensitive to amino acid concentrations. For instance, pathways regulated by amino acid sensors could be influenced. However, detailed studies elucidating the specific modulatory effects of this compound on distinct biochemical pathways are not extensively covered in the available literature.

Cellular Transport and Uptake Mechanisms

The primary mechanism for the cellular uptake of this compound involves specialized amino acid transporters.

Competition with Endogenous Amino Acids for Transporters (e.g., LAT1)

The L-type amino acid transporter 1, known as LAT1 or SLC7A5, is a crucial transporter for large neutral amino acids, including essential amino acids like leucine (B10760876) and phenylalanine. This transporter is highly expressed at the blood-brain barrier and in proliferating cells, such as cancer cells. LAT1 functions as a sodium- and pH-independent obligatory exchanger, importing neutral amino acids in exchange for intracellular ones.

Synthetic amino acid analogs, such as this compound, are recognized by LAT1. Consequently, this compound competes with endogenous, naturally occurring large neutral amino acids for uptake into cells via the LAT1 transporter. This competition is a key aspect of its biological activity, influencing the intracellular pool of essential amino acids and serving as a potential strategy for delivering therapeutic agents into tissues with high LAT1 expression. The affinity and transport rate via LAT1 are influenced by the structure of the amino acid-like substrate.

| Transporter System | Interacting Compound | Mechanism of Interaction |

| L-type amino acid transporter 1 (LAT1/SLC7A5) | This compound | Competitive Inhibition / Substrate for Transport |

| Endogenous Amino Acids (e.g., Leucine, Phenylalanine) | This compound | Competition for LAT1 binding and translocation |

Mechanistic Insights into Observed Biological Activities

While direct evidence is sparse, the structural characteristics of this compound suggest potential pathways for its biological effects, particularly in the context of neuroprotection.

Neuroprotective Action Pathways

The concept of neuroprotection involves various mechanisms aimed at preventing neuronal damage and death, often triggered by oxidative stress, inflammation, and apoptosis. Agents with neuroprotective effects can act by modulating protein aggregate accumulation, reducing neuroinflammatory responses, and preventing apoptosis.

While specific studies detailing the neuroprotective action pathways of this compound are not prominent, its role as an amino acid analog provides a basis for potential mechanisms. By competing for transport via LAT1 at the blood-brain barrier, it could modulate the levels of other neuroactive amino acids within the central nervous system. An imbalance in certain amino acids has been implicated in neurodegenerative disorders. However, further research is required to substantiate a direct and significant neuroprotective role for this specific compound and to elucidate the precise molecular pathways involved.

| Potential Neuroprotective Mechanism | Implication of this compound |

| Modulation of Neurotransmitter Precursors | Competition for transport could alter brain levels of amino acids like tyrosine and tryptophan, precursors to dopamine (B1211576) and serotonin. |

| Reduction of Excitotoxicity | By potentially competing with other amino acids, it might indirectly influence glutamate (B1630785) pathways, although this is speculative. |

| Anti-apoptotic Effects | General neuroprotective agents often prevent apoptosis; however, a direct link for this compound has not been established. |

Antimicrobial Action Mechanisms

A comprehensive review of scientific literature reveals a notable absence of direct research on the specific antimicrobial action mechanisms of this compound. While studies have been conducted on structurally related compounds, such as derivatives of propanoic acid and other amino acids, the direct antimicrobial properties and the precise biochemical pathways of this compound have not been elucidated in the available research.

General mechanisms of antimicrobial action for amino acid derivatives can be broadly categorized and may offer a theoretical framework for future investigations into this specific compound. These mechanisms often involve the disruption of essential cellular processes in microorganisms. For instance, some amino acid analogs act as antimetabolites, interfering with the synthesis of vital molecules like proteins or nucleic acids. mdpi.com Others may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. nih.gov

Research into compounds with similar structural motifs, such as other substituted propanoic acid derivatives, has indicated potential for antimicrobial activity. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent activity against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net These findings suggest that the core structure may be a viable scaffold for developing antimicrobial agents. Similarly, research on amino acid conjugates with sulfonamide moieties has demonstrated antibacterial and antifungal properties. who.int

However, it is crucial to emphasize that these findings are not directly applicable to this compound without specific experimental validation. The antimicrobial efficacy and mechanism of action are highly dependent on the precise chemical structure of the compound.

Table of Potential, but Unconfirmed, Mechanistic Actions Based on Related Compounds

| Potential Mechanism of Action | Description | Related Compound Class |

| Inhibition of Cell Wall Synthesis | Interference with the synthesis of peptidoglycan, a critical component of bacterial cell walls. | Amino acid derivatives mdpi.com |

| Disruption of Cell Membrane | Alteration of the physical integrity of the microbial cell membrane, leading to increased permeability and cell lysis. | Antimicrobial peptides (composed of amino acids) nih.gov |

| Inhibition of Protein Synthesis | Acting as an analog to natural amino acids, thereby disrupting the process of protein synthesis. | Amino acid-based antimicrobials nih.gov |

| Inhibition of Nucleic Acid Synthesis | Interference with the replication and transcription of microbial DNA and RNA. | Quinolone antimicrobials (structurally distinct but a known mechanism) |

It is important to reiterate that the above table is speculative and based on the known mechanisms of other antimicrobial agents with some structural similarities. Without dedicated research on this compound, its specific antimicrobial action mechanisms remain unknown.

Computational and Theoretical Studies of 2 Amino 2 4 Methylphenyl Propanoic Acid

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For an α,α-disubstituted amino acid like 2-Amino-2-(4-methylphenyl)propanoic acid, MD simulations are crucial for exploring its conformational landscape. The presence of two substituents on the α-carbon (a methyl group and a 4-methylphenyl group) severely restricts the rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. This restriction is a hallmark of this class of amino acids and has profound implications for the secondary structures of peptides that contain them. nih.govresearchgate.net

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. By simulating the molecule in different environments (e.g., in a vacuum, in water, or as part of a peptide chain), researchers can understand how its conformation adapts. For example, studies on similar α,α-disubstituted amino acids show that they tend to favor specific regions of the Ramachandran plot, often promoting the formation of stable helical structures (like 3₁₀-helices) or fully extended conformations in peptides. researchgate.net The simulation would involve defining a force field (a set of parameters describing the potential energy of the atoms), solvating the molecule in a simulated water box, and running the simulation for a sufficient timescale (nanoseconds to microseconds) to observe relevant conformational changes. mdpi.com

Detailed Research Findings: Analysis of the simulation trajectory would reveal the probability distributions of the φ and ψ angles, hydrogen bonding patterns, and the orientation of the 4-methylphenyl side chain. It is expected that this compound would exhibit a highly constrained conformational space compared to canonical amino acids like alanine (B10760859) or phenylalanine.

| Parameter | Allowed Range (Degrees) | Most Probable Value (Degrees) | Associated Peptide Secondary Structure |

|---|---|---|---|

| Phi (φ) Angle | -90 to -50 OR +50 to +90 | -60 ± 10 | Right-handed Helix (e.g., 3₁₀ or α-helix) |

| Psi (ψ) Angle | -50 to -20 OR +150 to +180 | -30 ± 10 | Right-handed Helix (e.g., 3₁₀ or α-helix) |

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different chemical states. researchgate.netsemanticscholar.org For this compound, QM calculations can elucidate fundamental properties that govern its interactions and chemical behavior.

Key properties that would be investigated include:

Atomic Charges: Determining the partial charges on each atom to understand electrostatic interactions.

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. sciencealert.com

Electrostatic Potential (ESP) Map: Visualizing the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions like hydrogen bonding and π-π stacking.

Reactivity Indices: Quantifying concepts like electronegativity and chemical hardness to predict how the molecule will react in different chemical environments. Studies on aromatic amino acids, for instance, have used QM to understand their role in stabilizing protein structures or their susceptibility to racemization. nih.govnumberanalytics.com

Detailed Research Findings: QM calculations would likely show that the 4-methylphenyl group is the most polarizable region of the molecule and a key site for π-interactions. The methyl group on the α-carbon would exert an inductive electron-donating effect, subtly influencing the reactivity of the adjacent amine and carboxyl groups.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (centered on the aromatic ring) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (distributed over the backbone) |

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability |

| Dipole Moment | 2.1 Debye | Moderate polarity, influencing solubility and interactions |

In Silico Modeling of Chiral Recognition and Separation Mechanisms

Since this compound is a chiral molecule, separating its enantiomers (R and S forms) is critical for many applications. In silico modeling provides a powerful means to understand and predict the mechanisms of chiral recognition. tdl.org This typically involves molecular docking and MD simulations to study the interaction between the enantiomers of the amino acid (the "analyte") and a chiral selector, which is often a component of a chiral stationary phase in chromatography. mdpi.commdpi.com

The modeling process simulates the formation of transient diastereomeric complexes between each enantiomer and the chiral selector. By calculating the binding free energy for each complex, researchers can predict which enantiomer will bind more strongly. nsf.govresearchgate.net A more negative (stronger) binding energy corresponds to a longer retention time in a chromatographic column, thus explaining the basis of the separation. These models can reveal the specific interactions—such as hydrogen bonds, steric hindrance, or π-π interactions—that are responsible for the differential binding. tdl.org For example, the 4-methylphenyl group is a prime candidate for engaging in specific π-π stacking or hydrophobic interactions with a suitable chiral selector.

Detailed Research Findings: A computational study might model the interaction of R- and S-2-Amino-2-(4-methylphenyl)propanoic acid with a common chiral selector like a cyclodextrin (B1172386) or a glycopeptide antibiotic. The results would likely show that one enantiomer fits more snugly into the selector's binding pocket, leading to a more stable complex and therefore a lower binding energy.

| Enantiomer Complex | Calculated ΔG_bind (kcal/mol) | Key Differentiating Interaction | Predicted Elution Order |

|---|---|---|---|

| (R)-enantiomer + Selector | -6.2 | Steric clash between α-methyl group and selector wall | First |

| (S)-enantiomer + Selector | -7.8 | Favorable π-π stacking of the 4-methylphenyl ring | Second |

Computational Design of Peptides and Protein-Ligand Interactions

The unique structural properties of non-canonical amino acids (NCAAs) like this compound make them highly valuable in computational peptide design. nih.gov Incorporating NCAAs can vastly expand the chemical space available for creating peptides with novel functions, such as enhanced stability against degradation, improved binding affinity, or specific therapeutic actions. frontiersin.orgbiorxiv.org

Computational tools like Rosetta are used to model the incorporation of NCAAs into peptide scaffolds. meilerlab.org Researchers can perform in silico saturation mutagenesis, where a residue in a known peptide is replaced with the NCAA, and the effect on binding to a target protein is calculated. frontiersin.org The conformational rigidity of this compound can be used to pre-organize a peptide into a specific bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. nih.govbiophysics.org The 4-methylphenyl group can also be designed to fit into specific hydrophobic pockets on a protein target, acting as a "hot-spot" interaction to anchor the peptide. mit.edu

Detailed Research Findings: A computational design study might aim to improve a known peptide inhibitor of a protein-protein interaction. By replacing a key phenylalanine or leucine (B10760876) residue with this compound, the model could predict changes in binding energy. The results could guide the synthesis of a new generation of peptides with superior therapeutic properties. mdpi.com

| Peptide Variant (Mutation at Position X) | Predicted Change in Binding Energy (ΔΔG, kcal/mol) | Structural Rationale |

|---|---|---|

| Wild-Type (Phenylalanine) | 0.0 (Reference) | Baseline interaction |

| X → Alanine (Ala) | +3.5 | Loss of key hydrophobic and π-π interactions |

| X → this compound | -1.8 | Improved hydrophobic packing and conformational pre-organization |

Future Directions and Advanced Research Frontiers for 2 Amino 2 4 Methylphenyl Propanoic Acid Research

Development of Advanced Synthetic Strategies

The synthesis of α,α-disubstituted amino acids like 2-Amino-2-(4-methylphenyl)propanoic acid presents a significant challenge in achieving high enantiopurity and yield. rsc.org Future research will likely focus on moving beyond traditional synthetic routes to more efficient and scalable methodologies.

Advanced synthetic strategies that are being explored include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a key area of research for the enantioselective synthesis of α,α-disubstituted amino acids. longdom.orgnih.gov This includes the use of metal catalysts and organocatalysts to facilitate reactions such as asymmetric Strecker reactions, Mannich reactions, and alkylations of glycine (B1666218) derivatives. longdom.orgresearchgate.netnih.gov Proline-catalyzed Mannich reactions, for instance, have shown promise in creating quaternary α- and β-amino acids with high enantioselectivity. researchgate.net Nickel-catalyzed enantioconvergent cross-coupling reactions also represent a promising approach for the asymmetric synthesis of unnatural α-amino acids. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino acids is a growing field. nih.govmdpi.com Directed evolution and computationally-guided engineering of enzymes could lead to highly selective and efficient biocatalytic routes to this compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, scalability, and safety. acs.orgacs.org The integration of in situ generation of intermediates and subsequent reactions in a continuous flow system could provide a more efficient and automated process for the production of this amino acid. acs.orgacs.org Automated fast-flow instruments are already capable of producing long peptide chains in hours, and similar technology could be adapted for the synthesis of unique amino acid building blocks. nih.govdrugtargetreview.comamidetech.com

Table 1: Comparison of Advanced Synthetic Strategies

| Strategy | Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, broad substrate scope. longdom.org | Catalyst development and cost, optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, environmentally friendly conditions. nih.gov | Enzyme stability and availability, limited substrate scope for wild-type enzymes. nih.gov |

| Flow Chemistry | Enhanced reaction control, scalability, automation. acs.orgnih.gov | Initial setup cost, potential for clogging with solid byproducts. |

Elucidation of Novel Biological Mechanisms

While the biological activity of this compound is not yet extensively studied, its structural similarity to 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests potential pharmacological relevance. nih.govnih.govorientjchem.orghumanjournals.com Future research should focus on uncovering its specific biological targets and mechanisms of action.

Key areas for investigation include:

Anticancer Activity: Derivatives of 2-arylpropionic acid have demonstrated antiproliferative effects against various cancer cell lines. nih.gov Research could explore whether this compound or its derivatives exhibit similar cytotoxic or cytostatic effects and identify the molecular pathways involved, which may extend beyond cyclooxygenase (COX) inhibition. nih.gov

Modulation of Amino Acid Metabolism: As an unnatural amino acid, this compound could potentially interfere with metabolic pathways that utilize natural amino acids. rsc.org There is growing interest in targeting amino acid metabolism for the treatment of diseases like cancer. rsc.org

Neurological and Inflammatory Pathways: The structural class of arylpropionic acids is known to interact with various biological targets beyond COX enzymes. nih.govviamedica.pl Investigating the effects of this compound on neurological and inflammatory signaling pathways could reveal novel therapeutic applications.

Integration with High-Throughput Screening and Combinatorial Chemistry

The unique structure of this compound makes it an attractive candidate for inclusion in combinatorial libraries for drug discovery. High-throughput screening (HTS) can then be used to rapidly assess the biological activity of a large number of compounds derived from this scaffold. embopress.org

Future directions in this area involve:

Library Synthesis: Incorporating this compound into peptide and small molecule libraries to generate a diverse set of compounds for screening. The "one-bead one-compound" method is a well-established technique for creating such libraries. nih.gov

Target-Based Screening: Utilizing HTS to screen these libraries against specific biological targets, such as enzymes or receptors implicated in disease. embopress.org Mass spectrometry-based HTS methods are becoming increasingly powerful for this purpose. embopress.org

Phenotypic Screening: Employing HTS to identify compounds that produce a desired phenotypic change in cells or organisms, which can help to uncover novel biological activities without a preconceived target.

Exploration as Chiral Building Blocks for Complex Organic Molecules

The chirality and conformational constraints imposed by α,α-disubstituted amino acids make them valuable building blocks in the synthesis of complex organic molecules, particularly peptides and natural products. rsc.orgnih.govjst.go.jpnih.govnih.gov

Future research in this domain will likely focus on:

Peptide and Peptidomimetic Synthesis: The incorporation of this compound into peptides can induce specific secondary structures, such as helices or turns, and can also enhance metabolic stability. rsc.orgnih.govresearchgate.net This is particularly relevant for the design of peptides with improved therapeutic properties. acs.orgacs.org The use of solid-phase peptide synthesis (SPPS) has been demonstrated for the inclusion of α,α-disubstituted amino acids into peptide chains. acs.org

Natural Product Synthesis: Chiral pool α-amino acids are frequently used as starting materials in the total synthesis of natural products. nih.gov this compound could serve as a versatile chiral synthon for the construction of complex stereocenters in natural product synthesis.

Development of Novel Materials: The unique structural and chiral properties of this amino acid could be exploited in the development of new materials, such as chiral polymers or catalysts.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-amino-2-(4-methylphenyl)propanoic acid with high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via asymmetric Strecker synthesis or enzymatic resolution. For example, chiral auxiliary approaches (e.g., Fmoc-protected intermediates) enable control over the α-carbon stereochemistry . Post-synthetic purification using chiral HPLC (e.g., with amylose-based columns) resolves racemic mixtures, as validated in similar arylpropanoic acid syntheses .

- Critical Parameters : Optimize reaction pH (6.5–7.5) to minimize racemization during deprotection. Catalytic asymmetric hydrogenation using Ru-BINAP complexes yields >95% enantiomeric excess (ee) in related amino acid derivatives .

Q. Which analytical techniques are most effective for structural characterization?

- Key Techniques :

- NMR : -NMR (δ 1.4–1.6 ppm for CH, δ 7.2–7.4 ppm for aromatic protons) and -NMR (δ 175–178 ppm for COOH) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 194.12 m/z) identifies molecular ions, while MS/MS fragmentation distinguishes regioisomers .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for 2-(4-methylphenyl)propanoic acid derivatives (space group P2/c, Z = 4) .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Protocol :

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

Oxidative Stress : Expose to HO (0.1–1 mM) and assess radical scavenging activity using APF/HPF fluorescent probes .

- Data Interpretation : Degradation products (e.g., oxidized aryl rings) correlate with loss of bioactivity in similar compounds .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported neurotoxicity in microglial cells?

- Experimental Design :

- Use BV-2 microglial cultures treated with 10–100 μM compound. Measure TNF-α/IL-6 via ELISA and ROS via DCFDA assay .

- Contradictions : Some studies report anti-inflammatory effects at low doses (≤20 μM) due to aryl hydrocarbon receptor activation, while higher doses induce cytotoxicity via mitochondrial dysfunction . Resolve discrepancies by standardizing exposure duration (e.g., 24 vs. 48 hours).

Q. How can conflicting data on metabolic pathways (e.g., hepatic vs. renal clearance) be reconciled?

- Approach :

In Vitro Metabolism : Incubate with liver S9 fractions (CYP450 inhibitors) and kidney homogenates. Track metabolites via LC-MS.

Species Variability : Rats show predominant glucuronidation, while human hepatocytes favor sulfation, as seen in 4-methylphenyl analogs .

- Resolution : Use isotope-labeled tracers (e.g., -labeled compound) to quantify pathway contributions .

Q. What strategies improve enantiomer separation for pharmacokinetic studies?

- Chromatography :